molecular formula C15H18O2 B1617891 5-Mesityl-1,3-cyclohexanedione CAS No. 88311-79-9

5-Mesityl-1,3-cyclohexanedione

Cat. No.: B1617891
CAS No.: 88311-79-9
M. Wt: 230.3 g/mol
InChI Key: RGCPDRWZRFMXHQ-UHFFFAOYSA-N
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Description

5-Mesityl-1,3-cyclohexanedione is an organic compound with the molecular formula C15H18O2 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a mesityl group (2,4,6-trimethylphenyl)

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Mesityl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of mesityl oxide with diethyl malonate. The general procedure involves the following steps:

    Formation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol to form sodium ethoxide.

    Michael Addition: Mesityl oxide is added to the sodium ethoxide solution, followed by the addition of diethyl malonate. The mixture is refluxed for several hours.

    Hydrolysis and Decarboxylation: The reaction mixture is treated with potassium hydroxide and refluxed further.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Mesityl-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the mesityl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted mesityl derivatives.

Scientific Research Applications

5-Mesityl-1,3-cyclohexanedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Mesityl-1,3-cyclohexanedione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. The mesityl group enhances its binding affinity to target proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Mesityl-1,3-cyclohexanedione is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPDRWZRFMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355164
Record name 5-MESITYL-1,3-CYCLOHEXANEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88311-79-9
Record name 5-MESITYL-1,3-CYCLOHEXANEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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